molecular formula C14H9BrO3 B2572535 5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde CAS No. 297139-24-3

5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde

Cat. No.: B2572535
CAS No.: 297139-24-3
M. Wt: 305.127
InChI Key: FUJYWBCGJFEAMB-UHFFFAOYSA-N
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Description

5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde is a chemical compound known for its unique properties and applications in various scientific fields. It is used in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde with furan-2-carbaldehyde under specific conditions. The reaction conditions and reagents used can vary, but common methods include the use of catalysts and solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like Grignard reagents.

Scientific Research Applications

5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde can be compared with other similar compounds, such as:

    4-bromobenzaldehyde: A precursor in the synthesis of the compound.

    Furan-2-carbaldehyde: Another precursor used in the synthesis.

    Other substituted furan derivatives: Compounds with similar structures but different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrO3/c15-11-4-1-10(2-5-11)3-7-13(17)14-8-6-12(9-16)18-14/h1-9H/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJYWBCGJFEAMB-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(O2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(O2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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